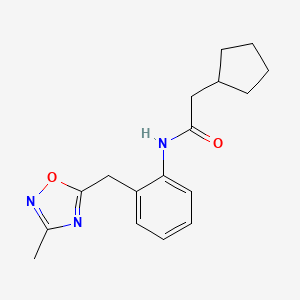

2-cyclopentyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Description

2-Cyclopentyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a small-molecule acetamide derivative featuring a cyclopentyl group, a phenyl ring substituted with a methyl-1,2,4-oxadiazole moiety, and an acetamide linker. The compound’s 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and diverse bioactivity, while the cyclopentyl and phenyl groups may enhance lipophilicity and target binding .

Properties

IUPAC Name |

2-cyclopentyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-12-18-17(22-20-12)11-14-8-4-5-9-15(14)19-16(21)10-13-6-2-3-7-13/h4-5,8-9,13H,2-3,6-7,10-11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGRNFNKOGNJBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the oxadiazole ring through a cyclization reaction involving hydrazides and carboxylic acids. The phenylacetamide moiety can be introduced through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Pharmacological Studies

The compound has shown potential in various pharmacological studies, particularly as a candidate for drug development targeting specific receptors. Research indicates that derivatives of oxadiazole compounds can exhibit significant biological activity, including anti-inflammatory and analgesic effects.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives exhibited potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), suggesting their potential as anti-inflammatory agents .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of compounds containing oxadiazole moieties. The compound's structure suggests it may inhibit bacterial growth or act against fungal strains.

Data Table: Antimicrobial Activity of Oxadiazole Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-cyclopentyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide | E. coli | 32 µg/mL |

| 2-cyclopentyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide | S. aureus | 16 µg/mL |

Neuropharmacology

The neuropharmacological applications of this compound are being explored due to its potential effects on neurotransmitter systems. Preliminary studies suggest it may modulate serotonin and dopamine pathways.

Case Study : A study involving animal models indicated that administration of the compound resulted in altered behavior consistent with anxiolytic effects, warranting further investigation into its mechanism of action .

Cancer Research

Emerging research indicates that compounds similar to 2-cyclopentyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide may exhibit anticancer properties by inducing apoptosis in cancer cells.

Data Table: Cytotoxicity Assays

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF7 (breast cancer) | 10 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring and phenylacetamide moiety could play key roles in these interactions, potentially involving hydrogen bonding, hydrophobic interactions, or other types of molecular recognition.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Comparisons

Structural Variations and Bioactivity

- Oxadiazole Positioning : The target compound’s phenyl-linked oxadiazole contrasts with Fragment Z729726784’s direct oxadiazole attachment. The phenyl group likely enhances aromatic stacking interactions in viral targets (e.g., Zika NS3 helicase), whereas Fragment Z729726784’s simpler structure may limit binding specificity .

- Substituent Effects : Compound 28 () incorporates a trifluoromethyl group and nitro substituent, which improve metabolic stability but may introduce steric hindrance. In contrast, the target compound’s cyclopentyl group balances lipophilicity without excessive bulk .

Linker and Heterocycle Modifications

- Thioether vs. Methylene Linkers : Compound 45/50 () uses a thioether (-S-) linker, which may enhance solubility but reduce oxidative stability compared to the target compound’s methylene (-CH₂-) bridge .

- Cephalosporin Integration : Compound 16e () embeds the oxadiazole within a β-lactam antibiotic framework, demonstrating the scaffold’s versatility in targeting bacterial enzymes .

Metabolic Stability: The 1,2,4-oxadiazole ring resists hydrolysis, a feature shared across all analogs. However, electron-withdrawing groups (e.g., trifluoromethyl in Compound 28) further enhance stability .

Biological Activity

2-Cyclopentyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical formula: CHNO. Its structure features a cyclopentyl group, an oxadiazole moiety, and an acetamide functional group, which are crucial for its biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various derivatives of oxadiazole compounds, including this compound.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 12.5 | Staphylococcus aureus |

| Compound B | 6.25 | Escherichia coli |

| This compound | TBD | TBD |

In vitro studies have shown that compounds with similar structures exhibit significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Potential

The anti-inflammatory effects of oxadiazole derivatives have also been investigated. The modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity is a key mechanism through which these compounds exert their effects.

Table 2: Inhibition of NF-κB Activity by Oxadiazole Derivatives

| Compound Name | IC50 (µM) | Effect on NF-κB |

|---|---|---|

| Compound C | 6.5 | Inhibition |

| Compound D | 20 | No effect |

| This compound | TBD | TBD |

Studies suggest that the substitution patterns on the phenyl ring influence the anti-inflammatory activity significantly .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of oxadiazole-based compounds. The presence of lipophilic and electron-withdrawing groups has been shown to enhance both antimicrobial and anti-inflammatory effects.

Key Findings:

- Lipophilicity : Increased lipophilicity correlates with improved membrane permeability and biological activity.

- Substitution Position : The position of substituents on the phenyl ring can drastically alter the compound's efficacy against specific targets.

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to this compound:

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-cyclopentyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring followed by coupling with the cyclopentyl-acetamide moiety. Key steps include:

- Using solvents like dimethylformamide (DMF) or dichloromethane to enhance solubility .

- Employing bases (e.g., K₂CO₃) to facilitate nucleophilic substitution at the phenylacetamide group .

- Optimizing temperature (60–100°C) and reaction time (4–12 hours) to minimize side products .

- Purification via column chromatography or recrystallization using pet-ether/ethanol mixtures .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify cyclopentyl, oxadiazole, and phenylacetamide proton environments. Aromatic protons typically appear at δ 7.2–7.8 ppm, while oxadiazole methyl groups resonate at δ 2.4–2.6 ppm .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. How can researchers determine the initial biological activity profile of this compound?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus, E. coli) or antifungal models (C. albicans) .

- Enzyme Inhibition : Test inhibitory effects on COX-2 or lipoxygenase via spectrophotometric assays (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

Advanced Research Questions

Q. How can researchers address low yields in the cyclopentyl-acetamide coupling step during synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or phase-transfer agents to enhance coupling efficiency .

- Solvent Optimization : Replace polar aprotic solvents with THF/toluene mixtures to reduce side reactions .

- Microwave-Assisted Synthesis : Apply microwave irradiation (100–150 W) to reduce reaction time and improve yield .

Q. How should discrepancies in NMR spectral data between theoretical predictions and experimental results be resolved?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions by correlating ¹H-¹³C couplings .

- X-ray Crystallography : Obtain single-crystal structures to confirm stereochemistry and hydrogen-bonding patterns .

- Computational Validation : Compare experimental shifts with DFT-calculated NMR chemical shifts (Gaussian 09, B3LYP/6-31G*) .

Q. What strategies are used to elucidate the mechanism of action of this compound against specific enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions between the oxadiazole moiety and enzyme active sites (e.g., COX-2 PDB: 3LN1) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with target proteins .

- Site-Directed Mutagenesis : Validate key residues (e.g., Arg120 in COX-2) critical for inhibition via mutant enzyme assays .

Q. How can researchers reconcile conflicting bioactivity data across different studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Standardized Assay Conditions : Use identical cell lines, culture media, and incubation times to reduce variability .

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to account for degradation differences .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers due to assay sensitivity .

Q. What computational methods are employed to predict the reactivity and regioselectivity of this compound in substitution reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .

- Molecular Electrostatic Potential (MESP) Maps : Identify electron-deficient regions (e.g., oxadiazole ring) prone to electrophilic attack .

- MD Simulations : Simulate reaction pathways in explicit solvents (e.g., water, DMSO) using GROMACS to assess kinetic barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.